molecular formula C15H15N3O3S B2873027 1-(2-Methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole CAS No. 2361729-24-8

1-(2-Methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole

Cat. No. B2873027
CAS RN: 2361729-24-8
M. Wt: 317.36
InChI Key: KIGMZZOJOOWUFE-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole, also known as MMB or MMBz, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MMB is a benzotriazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

1-(2-Methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole is a benzotriazole derivative that can covalently bind to proteins through a photoaffinity labeling reaction. The covalent binding of 1-(2-Methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole to proteins allows for the identification and characterization of protein-protein interactions. 1-(2-Methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole can also act as a CID, inducing the dimerization of specific proteins and allowing for the study of protein-protein interactions in living cells.
Biochemical and Physiological Effects:
1-(2-Methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole has been shown to have minimal toxicity and does not affect cell viability at concentrations used in scientific research. 1-(2-Methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole has been shown to selectively label specific proteins in complex mixtures, allowing for the identification and characterization of protein-protein interactions. 1-(2-Methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole has also been shown to induce the dimerization of specific proteins, allowing for the study of protein-protein interactions in living cells.

Advantages and Limitations for Lab Experiments

1-(2-Methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole has several advantages for lab experiments, including its high yield of synthesis, minimal toxicity, and ability to selectively label specific proteins. However, 1-(2-Methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole has some limitations, including its potential for non-specific labeling of proteins and its limited solubility in aqueous solutions.

Future Directions

For 1-(2-Methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole research include the development of more efficient synthesis methods, the optimization of 1-(2-Methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole labeling conditions for specific proteins, and the application of 1-(2-Methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole in the study of protein-protein interactions in disease states.

Synthesis Methods

1-(2-Methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole can be synthesized using various methods, including the reaction of 2-methoxy-5-methylphenylsulfonyl chloride with 5-methyl-1H-benzotriazole in the presence of a base such as triethylamine. Another method involves the reaction of 2-methoxy-5-methylphenylsulfonyl chloride with 5-methyl-1H-benzotriazole in the presence of sodium hydride. The yield of 1-(2-Methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole using these methods ranges from 60% to 80%.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole has been used in various scientific research applications, including as a photoaffinity labeling agent for proteins, as a fluorescent probe for DNA, and as a chemical inducer of dimerization (CID) for protein-protein interactions. 1-(2-Methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole has also been used to study protein-protein interactions in living cells and to identify the binding partners of specific proteins.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-5-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-10-4-6-13-12(8-10)16-17-18(13)22(19,20)15-9-11(2)5-7-14(15)21-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGMZZOJOOWUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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